molecular formula C12H17Cl2N3 B14025853 3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine 2HCl

3-(1H-Imidazol-1-yl)-1-phenylpropan-1-amine 2HCl

Cat. No.: B14025853
M. Wt: 274.19 g/mol
InChI Key: YOUMIZRLLJEQFU-UHFFFAOYSA-N
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Description

a-Phenyl-imidazole-1-propanamine 2HCl is a compound with the molecular formula C12H17Cl2N3 and a molecular weight of 274.189 g/mol . It is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazole derivatives, including a-Phenyl-imidazole-1-propanamine 2HCl, typically involves the cyclization of amido-nitriles or the combination of specific fragments to form the imidazole ring . One common method involves the reaction of a 2-bromoacetophenone with an aldehyde, a primary amine, and ammonium acetate under solvent-free conditions . The reaction conditions are mild, allowing for the inclusion of various functional groups.

Industrial Production Methods

Industrial production methods for imidazole derivatives often involve large-scale reactions using similar synthetic routes. The process may include the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . These methods ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

a-Phenyl-imidazole-1-propanamine 2HCl undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the imidazole ring or the phenyl group.

    Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms or the phenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce different functional groups to the phenyl ring or the imidazole ring .

Mechanism of Action

The mechanism of action of a-Phenyl-imidazole-1-propanamine 2HCl involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting cellular processes such as cell cycle progression and apoptosis . The exact molecular targets and pathways depend on the specific application and context of use.

Properties

Molecular Formula

C12H17Cl2N3

Molecular Weight

274.19 g/mol

IUPAC Name

3-imidazol-1-yl-1-phenylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C12H15N3.2ClH/c13-12(11-4-2-1-3-5-11)6-8-15-9-7-14-10-15;;/h1-5,7,9-10,12H,6,8,13H2;2*1H

InChI Key

YOUMIZRLLJEQFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CCN2C=CN=C2)N.Cl.Cl

Origin of Product

United States

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